REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](Cl)=[N:6][CH:5]=[CH:4][N:3]=1.[CH:9]1([NH2:12])[CH2:11][CH2:10]1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].O1CCCC1>CC(C1C=C(C(C)C)C(C2C(P(C3CCCCC3)C3CCCCC3)=C(OC)C=CC=2OC)=C(C(C)C)C=1)C.C1C=[C-]C(CCN)=CC=1.Cl[Pd+].[NH4+].[Cl-]>[CH:9]1([NH:12][C:7]2[C:2]([NH2:1])=[N:3][CH:4]=[CH:5][N:6]=2)[CH2:11][CH2:10]1 |f:2.3,5.6.7,8.9|
|
Name
|
|
Quantity
|
2.2204 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
0.411 g
|
Type
|
catalyst
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
|
Name
|
|
Quantity
|
1.803 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
42.8 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The round bottomed flask was flushed with argon
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water, saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed through a Biotage SNAP HP-silica gel column (50 g)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10% to 60% Acetone in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC=CN=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.32 mmol | |
AMOUNT: MASS | 0.7993 g | |
YIELD: PERCENTYIELD | 31.1% | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |